![molecular formula C20H18N2O4S B2799479 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950425-06-6](/img/new.no-structure.jpg)
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C20H18N2O4S and its molecular weight is 382.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
2-(4-Hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione and its derivatives have been studied for their potential anticancer properties. These compounds have shown significant activity against various cancer cell lines, suggesting their potential as leads for the development of new anticancer drugs (Choura et al., 2022).
Antimicrobial and Antitubercular Activity
The compound and its related derivatives exhibit pronounced antimicrobial activities, including antitubercular effects against Mycobacterium tuberculosis. This highlights their potential application in treating bacterial and fungal infections (Kamdar et al., 2011).
Chemosensor Applications
Some derivatives of this compound have been developed as chemosensors, particularly for detecting Hg2+ ions. The sensitivity and specificity of these chemosensors make them valuable tools in environmental monitoring and analytical chemistry (Jamasbi et al., 2021).
Molecular Modeling and Drug Development
Studies involving molecular modeling and structural analysis of these compounds have provided insights into their potential as drug candidates. This includes the investigation of their interaction with biological targets such as DNA, which is crucial for drug design and development (Santana et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione are enzymes involved in oxidative stress and inflammation pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). COX enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation, while NF-κB is a key regulator of immune response and inflammation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, which in turn reduces the expression of inflammatory cytokines. This dual action helps in mitigating inflammation and oxidative stress .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in the arachidonic acid pathway, reducing the synthesis of prostaglandins and thromboxanes. This results in decreased inflammation and pain. The modulation of the NF-κB pathway affects several downstream targets, including the reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This comprehensive effect on inflammatory pathways helps in controlling chronic inflammation and related diseases .
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract and has a high bioavailability due to its lipophilic nature, which facilitates its diffusion across cell membranes. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained action, making it effective for long-term use .
Result of Action
At the molecular level, the compound’s action results in the decreased production of inflammatory mediators, leading to reduced inflammation and oxidative stress. At the cellular level, this translates to decreased cell damage and improved cell survival. Clinically, this can manifest as reduced symptoms of inflammatory diseases, such as pain, swelling, and redness .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s efficacy and stability. The compound is stable under physiological pH and temperature but may degrade in highly acidic or basic conditions. The presence of antioxidants can enhance its stability and efficacy by preventing oxidative degradation. Additionally, the compound’s action can be influenced by the presence of other drugs that may compete for the same metabolic pathways .
: ChemSpider : MDPI
Propriétés
Numéro CAS |
950425-06-6 |
|---|---|
Formule moléculaire |
C20H18N2O4S |
Poids moléculaire |
382.43 |
Nom IUPAC |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H18N2O4S/c1-10-4-5-14-11(6-10)7-13-19(26-14)21-18(22-20(13)27)12-8-15(24-2)17(23)16(9-12)25-3/h4-6,8-9,23H,7H2,1-3H3,(H,21,22,27) |
Clé InChI |
CVUZVKUPFTVQID-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C(=C4)OC)O)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


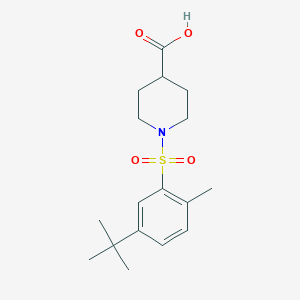
![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2799399.png)
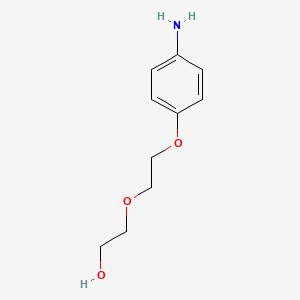
![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2799401.png)
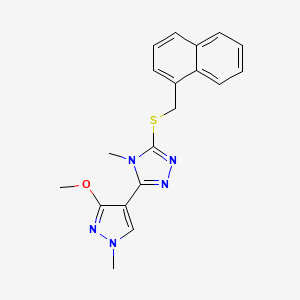
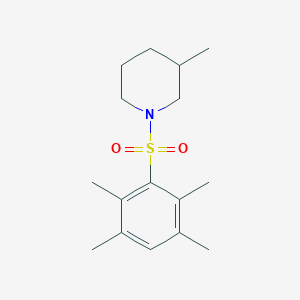
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)
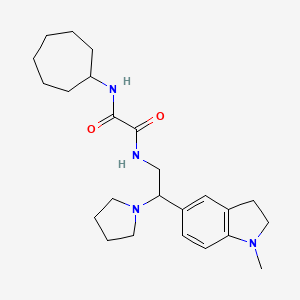
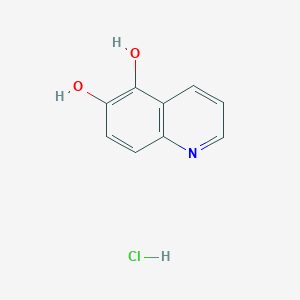
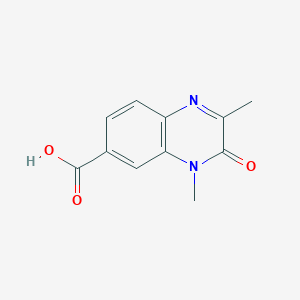
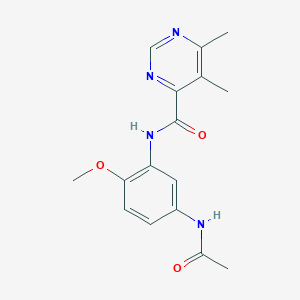
![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2799419.png)
